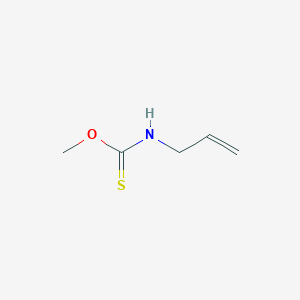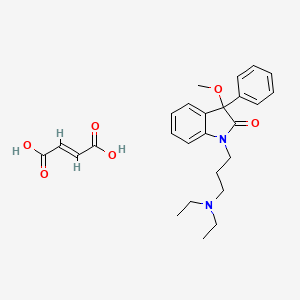![molecular formula C7H12O5 B14651958 Ethyl [(ethoxycarbonyl)oxy]acetate CAS No. 41844-64-8](/img/structure/B14651958.png)
Ethyl [(ethoxycarbonyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl [(ethoxycarbonyl)oxy]acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in fruits and flowers. This compound is used in various industrial applications due to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl [(ethoxycarbonyl)oxy]acetate can be synthesized through the esterification of ethyl glycolate with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous flow reactor to maintain optimal reaction conditions and maximize yield. The process involves the careful control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl [(ethoxycarbonyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to form ethyl glycolate and ethyl carbonate.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to ethyl glycolate.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products
Hydrolysis: Ethyl glycolate and ethyl carbonate.
Reduction: Ethyl glycolate.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
Ethyl [(ethoxycarbonyl)oxy]acetate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and as a solvent in coatings and adhesives.
Wirkmechanismus
The mechanism of action of ethyl [(ethoxycarbonyl)oxy]acetate involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of carboxylic acids and alcohols. In reduction reactions, the ester is reduced to an alcohol by the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in the production of coatings and adhesives.
Methyl butyrate: Known for its fruity odor and used in flavorings and fragrances.
Ethyl propionate: Used in the manufacture of perfumes and as a solvent.
Uniqueness
Ethyl [(ethoxycarbonyl)oxy]acetate is unique due to its specific reactivity and applications in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
41844-64-8 |
|---|---|
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
ethyl 2-ethoxycarbonyloxyacetate |
InChI |
InChI=1S/C7H12O5/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3 |
InChI-Schlüssel |
AIBSSDFCJQYBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(4-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14651879.png)


![N-[[2-(3-Methoxyphenyl)cyclohexylidene]amino]-2,4-dinitro-aniline](/img/structure/B14651905.png)
![3-[(2,5-Dimethoxyphenyl)methyl]oxolane-2,5-dione](/img/structure/B14651926.png)
![2,3-Dimethylidene-7-oxabicyclo[2.2.1]heptane](/img/structure/B14651929.png)







